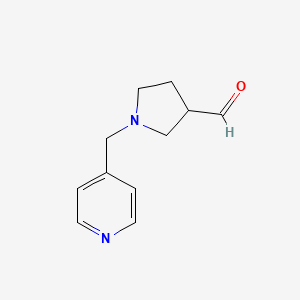
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group and the aldehyde functional group. One common method involves the reaction of pyrrolidine with pyridin-4-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid.
Reduction: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of the pyridin-4-ylmethyl group.
科学研究应用
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridin-4-ylmethyl group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .
相似化合物的比较
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the pyridin-4-ylmethyl group.
Pyridin-3-ylmethylpyrrolidine: Similar structure but with the pyridinyl group at a different position.
Pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the pyridin-4-ylmethyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-11-3-6-13(8-11)7-10-1-4-12-5-2-10/h1-2,4-5,9,11H,3,6-8H2 |
InChI 键 |
BMIIKDOJLGVHAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C=O)CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
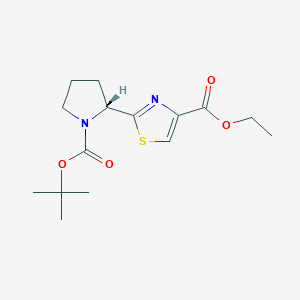
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
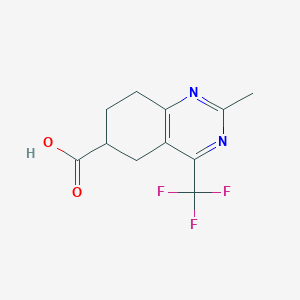
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
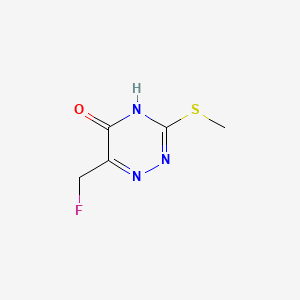
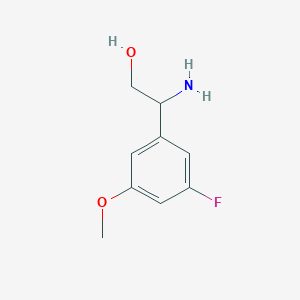
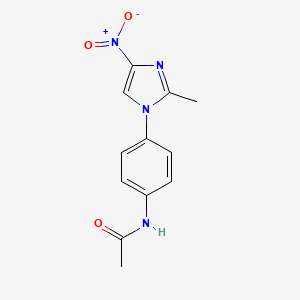

![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
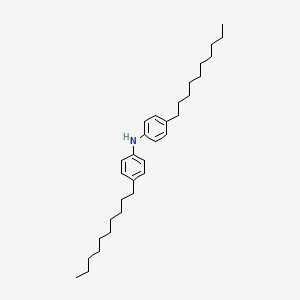
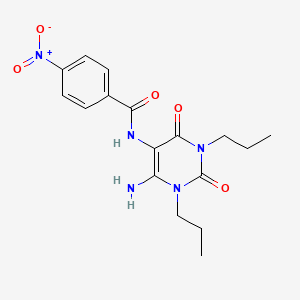
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
